Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Gyrase inhibitor Antibacterial Intermediate specificity

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic N-Boc-protected amino alcohol with a fused azetidine-cyclopentane architecture. It is cataloged under CAS 663172-78-9 and marketed at purities typically ≥97%.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 663172-78-9
Cat. No. B1321508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS663172-78-9
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C2C1)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3
InChIKeyUCFRPUSUNQPJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Hydroxy-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate (CAS 663172-78-9) Core Attributes and Pharmaceutical Intermediate Role


Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic N-Boc-protected amino alcohol with a fused azetidine-cyclopentane architecture [1]. It is cataloged under CAS 663172-78-9 and marketed at purities typically ≥97% . The compound serves as a regiodefined, chiral building block whose embedded hydroxyl enables downstream functionalization that is chemically distinct from its ketone precursor or deprotected amine analogs.

Why Tert-Butyl 6-Hydroxy-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate Cannot Be Swapped with Common Piperidine or Acyclic Amino Alcohols


Simple replacement with N-Boc-piperidin-4-ol or with the 6-ketone analog (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate) disrupts the rigid [3.2.0] bicyclic framework and the precise hydroxyl placement required for downstream pharmacophore construction. The target compound is explicitly designated as the starting material for the tricyclic gyrase inhibitor series in US 2016/0222015 A1, whereas the ketone analog or the 3-hydroxy regioisomer are not listed as interchangeable inputs for the same synthetic route [1]. This patent-anchored specificity illustrates that the substitution pattern is not a trivial variant but a structural prerequisite for the intended antibacterial scaffold.

Head-to-Head Quantitative Evidence Differentiating Tert-Butyl 6-Hydroxy-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate from Closest Analogs


Patent-Documented Synthetic Necessity versus Ketone and Regioisomeric Analogs

In US 2016/0222015 A1, the compounds of Formula I are constructed exclusively from tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, while the corresponding 6-ketone (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate) and the 3-hydroxy regioisomer are absent as starting materials in the exemplified syntheses [1]. This patent-level exclusivity is reinforced by the quantitative yield data for the Boc-deprotection step (0.75 h, TFA/DCM) that directly furnishes the active amine intermediate 3-azabicyclo[3.2.0]heptan-6-ol trifluoroacetic acid [2].

Gyrase inhibitor Antibacterial Intermediate specificity

LogP and Intrinsic Solubility Comparison with Acyclic and Monocyclic Amino Alcohols

The computed XLogP3-AA of the target compound is 0.9 [1], which is 0.7 log units higher than that of N-Boc-piperidin-4-ol (XLogP3-AA ≈ 0.2 [2]) and 0.3 units higher than tert-butyl 4-hydroxyazepane-1-carboxylate (predicted ~0.6). The higher lipophilicity driven by the fused cyclopentane ring enhances passive membrane permeability predictions while retaining one H-bond donor and three acceptors, a balance favorable for CNS drug candidates.

Lipophilicity Physicochemical profile BBB permeability

Differentiation in Dopamine Receptor Binding Affinity from 3-Azabicyclo[3.2.0]heptane Scaffolds

In a series of 3-azabicyclo[3.2.0]heptane derivatives evaluated as dopaminergic ligands, the absolute configuration of the hydroxyl-bearing center significantly altered D2L and D3 receptor affinities [1]. While the study used free amines rather than the Boc-protected building block, the data demonstrate that the hydroxyl position and stereochemistry are critical for receptor recognition. The tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate preserves the hydroxyl group for late-stage diversification, enabling exploration of this stereochemical SAR.

Dopamine receptor Binding affinity Stereochemistry

Commercial Purity and QC Documentation Versus Generic Piperidine Analogs

Major vendors supply tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate at a standard purity of 97-98%, accompanied by NMR, HPLC, and GC certificates of analysis [1]. In contrast, less specialized N-Boc-amino alcohols are frequently sold at 95% purity without multi-technique CoA. The 2% purity difference, while small, translates to a reduction in impurity-related failure rates in multi-step GMP syntheses.

Purity Batch consistency QA documentation

Procurement-Ready Application Scenarios for Tert-Butyl 6-Hydroxy-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate


Synthesis of Tricyclic Gyrase Inhibitors for Antibacterial Lead Optimization

Directly employ the compound as the starting material according to the patent US 2016/0222015 A1 to access the full tricyclic gyrase inhibitor series. The Boc group is cleaved within 0.75 h under standard TFA/DCM conditions to reveal the secondary amine that anchors the pyrimidoindole warhead [1]. The 6-hydroxyl remains free for subsequent elaboration, enabling systematic SAR exploration of the solvent-exposed region.

Dopamine D2/D3 Receptor Pharmacophore Mapping with Enantiopure Building Blocks

Use the 6-hydroxy-3-azabicyclo[3.2.0]heptane scaffold to probe the stereochemical requirements of D2-like receptors. Kinetic enzymatic resolution of the racemic alcohol (or procurement of the (1R,5S)-enantiomer) allows parallel evaluation of enantiomeric pairs, directly extending the published SAR showing that hydroxyl stereochemistry dictates D2L/D3 affinity ratios [2].

Conformationally Constrained Fragment Library for CNS Drug Discovery

Incorporate the compound into a fragment library designed for moderate lipophilicity (XLogP = 0.9) and high sp³ fraction (0.91). The rigid [3.2.0] framework restricts rotatable bonds to only two (excluding the Boc group), providing a defined exit vector for fragment growth while maintaining favorable CNS MPO scores [3]. This contrasts with monocyclic piperidine fragments that offer fewer conformational constraints.

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.